2-ethyl-N-(2-methoxybenzyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[(2-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-11(5-2)14(16)15-10-12-8-6-7-9-13(12)17-3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZCLSSFCRXOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Structural and Functional Differences
Acyl Chain Modifications
- 2-Ethyl vs. 2-Methyl/3-Oxo Substitution: The 2-ethyl group in the target compound increases steric bulk compared to 2-methyl or 3-oxo derivatives. In contrast, the 3-oxo group in 3-oxo-N-(thiazol-2-yl)butanamide introduces a ketone, enabling hydrogen bonding with PDE5 active sites, contributing to its 100% inhibition efficacy .
Amide Nitrogen Substituents
2-Methoxybenzyl vs. Phenylethyl/Thiazolyl :
The 2-methoxybenzyl group provides both electron-donating (methoxy) and aromatic (benzyl) properties, which may stabilize charge-transfer interactions in biological systems. Comparatively, phenylethyl groups (as in 2-methyl-N-(2'-phenylethyl)butanamide) lack the methoxy oxygen, reducing hydrogen-bonding capacity but maintaining hydrophobic interactions critical for disrupting bacterial quorum sensing . The thiazole ring in 3-oxo-N-(thiazol-2-yl)butanamide adds heterocyclic rigidity, favoring complementary binding to PDE5’s catalytic domain .- Methoxy Position (Ortho vs. In contrast, 4-methoxybutyrylfentanyl’s para-methoxy group allows unhindered interaction with opioid receptors, contributing to its potent µ-opioid agonism .
Functional Group Impact on Physical Properties
- Solubility: Ethyl 2-methoxybenzoate (), though an ester, shares the 2-methoxybenzyl motif. Its solubility in ethanol suggests moderate polarity, which may extend to the target compound. However, the amide group in 2-ethyl-N-(2-methoxybenzyl)butanamide increases polarity compared to esters, likely reducing organic solvent solubility .
Crystallinity and Stability : Sulfonamide derivatives with methoxyphenyl groups () exhibit defined crystalline structures due to hydrogen-bonding networks. The target compound’s ortho-methoxy group may disrupt such networks, reducing crystallinity and enhancing bioavailability compared to para-substituted analogues .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-ethyl-N-(2-methoxybenzyl)butanamide, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves coupling 2-ethylbutanoic acid with 2-methoxybenzylamine using a coupling agent (e.g., DCC or EDCI) in anhydrous solvents like ethanol or THF. Refluxing at 60–80°C for 6–12 hours under inert atmosphere improves yield. Reaction progress is monitored via TLC or HPLC, and purification employs recrystallization (ethanol/water) or column chromatography .
- Optimization : Adjusting molar ratios (1:1.2 acid:amine), solvent polarity, and catalyst loading (e.g., 1.2 eq. DCC) can enhance efficiency. Kinetic studies using FT-IR or NMR track intermediate formation to minimize side products .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 2-ethyl-N-(2-methoxybenzyl)butanamide?
- Core Techniques :
- NMR : H NMR detects methoxy protons (~δ 3.8 ppm) and ethyl/butanamide chain signals (δ 0.9–2.4 ppm). C NMR confirms carbonyl resonance at ~δ 170 ppm .
- IR : Stretching frequencies for amide C=O (~1650 cm) and N–H (~3300 cm) are critical .
- Supplementary Data : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHNO), while elemental analysis ensures purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar butanamide derivatives?
- Case Study : Discrepancies in H NMR chemical shifts may arise from substituent electronic effects (e.g., nitro vs. methoxy groups). For example, electron-withdrawing groups (e.g., –NO) deshield adjacent protons, altering δ values by 0.2–0.5 ppm compared to methoxy analogs .
- Resolution Strategy : Use computational tools (DFT calculations) to predict chemical shifts and compare with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Assay Design :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (k, k) at varying compound concentrations (1 nM–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions .
- Controls : Include negative controls (DMSO vehicle) and reference inhibitors to validate specificity. Dose-response curves (IC/EC) are generated using nonlinear regression analysis .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Steric Effects : Bulky 2-methoxybenzyl groups hinder nucleophile access to the carbonyl carbon, reducing reaction rates. Comparative studies with less hindered analogs (e.g., N-benzyl derivatives) show 2–3x faster kinetics .
- Electronic Effects : Electron-donating methoxy groups increase electron density on the amide carbonyl, lowering electrophilicity. Hammett substituent constants (σ) correlate with reaction rates in pH-controlled environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
